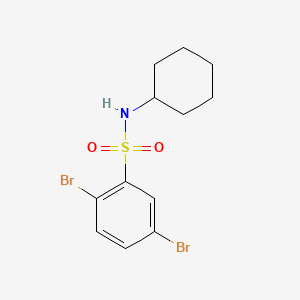

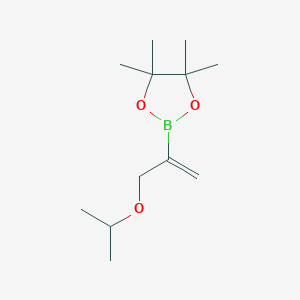

![molecular formula C9H14O2 B2449584 (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid CAS No. 30257-15-9](/img/structure/B2449584.png)

(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid, also known as BOC-8-ACID, is a bicyclic compound that has recently gained attention in the scientific community due to its potential applications in drug design and synthesis. This compound has a unique three-dimensional structure that makes it an ideal candidate for use in drug discovery and development.1.0]octane-8-carboxylic acid.

Scientific Research Applications

Synthesis and Chemistry

The synthesis and chemistry of compounds related to (1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid have been extensively studied. For instance, 8-Bromobicyclo[5.1.0]oct-1(8)-ene, an intermediate for preparing 8-substituted bicyclo[5.1.0]oct-1(8)-enes, has been synthesized and used in nucleophilic substitution reactions to generate various bicyclic cyclopropenes, which then form Diels-Alder adducts (Lee, Chen, & Chen, 1998).

Acidity and Substituent Effects

Studies on bicyclo[2.2.2]octane-1-carboxylic acids have provided insights into substituent effects on acidity. These studies involve calculations within the framework of density functional theory and have contributed to understanding the inductive effect of various substituents (Exner & Böhm, 2002).

Applications in Asymmetric Synthesis

Compounds with bicyclo[2.2.2]octane structures have been used in asymmetric synthesis. For example, a study on asymmetric Diels–Alder cycloaddition of 1-Aminocyclohexadiene to Chiral Acrylate demonstrated the synthesis of enantiopure Bridgehead-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Derivatives, which are significant in the field of enantioselective synthesis (Songis et al., 2007).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the synthesis and applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids have been explored. These compounds have shown specificity to the Na+-independent membrane transport system L in certain cell lines, demonstrating potential as discriminatory model substrates for amino acid transport systems (Christensen et al., 1983).

Polyimide Materials

In materials science, bicyclo[2.2.2]octane derivatives have been used to synthesize soluble and colorless polyimides. These compounds exhibit excellent thermal stability and are soluble in various solvents, making them potential candidates for advanced material applications (Matsumoto & Kurosaki, 1997).

properties

IUPAC Name |

(1S,7R)-bicyclo[5.1.0]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7(6)8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJRSGINHATSJK-DHBOJHSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C2C(=O)O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C2C(=O)O)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2449516.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2449519.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]thiophene-3-carboxamide](/img/structure/B2449520.png)

![4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2449521.png)

![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)

![2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid](/img/structure/B2449524.png)